![molecular formula C12H14ClN3 B1453690 [(4-chlorophényl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine CAS No. 1152953-78-0](/img/structure/B1453690.png)
[(4-chlorophényl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine
Vue d'ensemble
Description
[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne et antimycobactérienne
Le cycle imidazole, une structure centrale de ce composé, est connu pour ses propriétés antibactériennes. Les chercheurs ont synthétisé des dérivés qui présentent une activité contre diverses souches bactériennes, notamment Mycobacterium tuberculosis. Ces composés sont évalués pour leur potentiel en tant que nouveaux agents antibactériens, en particulier dans le contexte de la résistance croissante aux antibiotiques .
Propriétés anticancéreuses
Les dérivés de l’imidazole ont été étudiés pour leurs activités anticancéreuses. La présence du cycle imidazole peut contribuer à l’inhibition de la croissance et de la prolifération des cellules cancéreuses. Ceci est particulièrement pertinent dans la recherche de nouveaux agents chimiothérapeutiques qui peuvent offrir une meilleure sélectivité et une toxicité plus faible .
Applications anti-inflammatoires
La structure du composé suggère des effets anti-inflammatoires potentiels. Les composés contenant de l’imidazole ont été explorés pour leur utilisation dans le traitement des affections inflammatoires, fournissant une base pour le développement de nouveaux médicaments anti-inflammatoires .
Effets neuroprotecteurs
La recherche indique que certains dérivés de ce composé peuvent avoir des effets neuroprotecteurs. Ces effets sont bénéfiques dans le traitement des maladies du système nerveux associées au stress oxydatif, telles que la maladie de Parkinson. La capacité du composé à protéger les neurones dopaminergiques des dommages induits par le stress est d’un intérêt particulier .
Potentiel anti-allergique
Des dérivés de ce composé ont été conçus et testés pour leurs activités anti-allergiques. Des études ont montré des effets significatifs sur l’asthme allergique et les démangeaisons allergiques, suggérant le potentiel du composé en tant qu’agent thérapeutique pour les réactions allergiques .
Chimie des métaux de transition
Le composé a trouvé des applications en chimie des métaux de transition en tant que réactif analytique. Il est utilisé pour la complexation avec les métaux et comme additif antioxydant aux carburants. Ceci souligne sa polyvalence et son importance dans les applications industrielles également .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that leads to a variety of pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBTVAABEMTFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


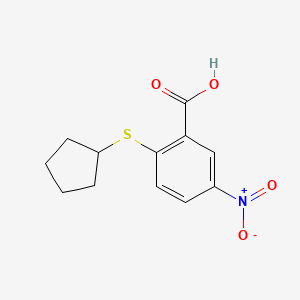
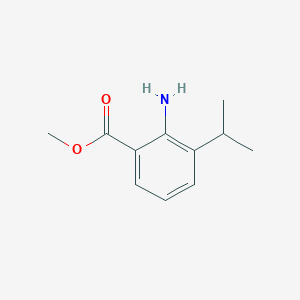

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
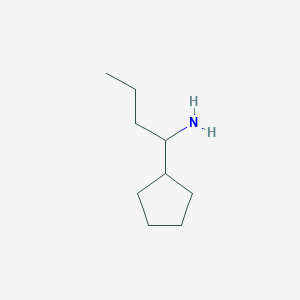

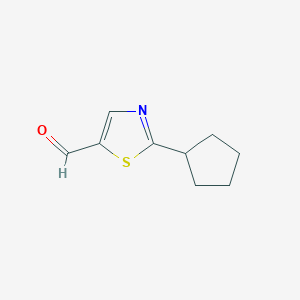
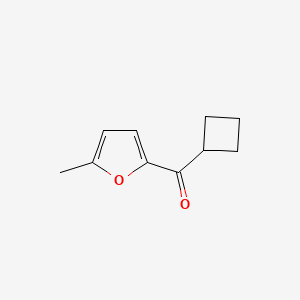
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
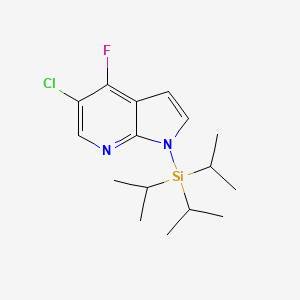
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)


